molecular formula C17H17N5O3 B5625926 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B5625926
M. Wt: 339.3 g/mol
InChI Key: RPFAYNXYVUXKBU-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one is a heterocyclic molecule featuring a fused imidazol-4-one core substituted with a 2,3-dihydro-1,4-benzodioxin group and a 4,6-dimethylpyrimidinyl amino moiety. Its structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-III for graphical visualization .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-3-4-13-14(8-12)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAYNXYVUXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences and Substituent Effects

The compound’s structural analogs include:

1-{3H-imidazo[4,5-c]pyridin-4-yl}ethan-1-one (): Core: Imidazo[4,5-c]pyridine fused system. Key substituent: Acetyl group at position 3. Compared to the target compound, this analog lacks the benzodioxin and pyrimidinyl groups.

6H-1,3-Thiazin-6-one, 2-[[4-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]butyl]amino]-4,5-dihydro-4,4-dimethyl (): Core: Thiazin-6-one ring. Key substituents: Benzodioxin-methylamino-butyl chain. Shares the benzodioxin moiety with the target compound but replaces the imidazolone core with a thiazinone. The thiazinone core may confer different electronic properties and metabolic stability.

Key Observations :

  • Lipophilicity : The benzodioxin group in the target compound and ’s analog increases logP, favoring blood-brain barrier penetration but reducing solubility.
  • Hydrogen Bonding: The pyrimidinyl amino group in the target compound may enhance binding to biological targets like kinases through NH---O/N interactions.
  • Metabolic Stability: Thiazinone cores () are prone to oxidation, whereas imidazolones (target compound) may exhibit greater stability.

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